Structural Identity via InChIKey
The target compound CAS 651053‑67‑7 possesses the InChIKey SMZCDYSNYDWUQX‑UHFFFAOYSA‑N, which uniquely encodes the 2‑methyl substitution on the 4‑phenyl ring. This is chemically and computationally distinct from the unsubstituted 4‑phenyl analog (CAS 110601‑03‑1, InChIKey differs at the 2‑methyl position) and the 4‑(4‑fluorophenyl) analog (distinct InChIKey with fluorine) . Molecule‑level differentiation through the InChIKey ensures that procurement of the incorrect analog results in a different chemical entity with altered reactivity, steric bulk, and downstream synthetic behavior. No other 4‑aryl‑4H‑pyridine‑1‑carboxylate phenyl ester shares the same canonical SMILES or InChIKey as CAS 651053‑67‑7 [1].
| Evidence Dimension | Structural Identity (InChIKey) |
|---|---|
| Target Compound Data | SMZCDYSNYDWUQX-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Phenyl analog: distinct InChIKey (exact value not publicly listed but computationally differs at the 2-methyl position); 4-(4-Fluorophenyl) analog: distinct InChIKey (fluorine atom alters hash) |
| Quantified Difference | Unique InChIKey – zero structural redundancy across the 4-aryl-4H-pyridine-1-carboxylate phenyl ester family |
| Conditions | InChIKey generated from canonical SMILES representation of the chemical structure as per IUPAC International Chemical Identifier standard |
Why This Matters
The unique InChIKey guarantees that CAS 651053‑67‑7 is a structurally distinct chemical entity; procurement under the correct CAS number and InChIKey prevents cross‑contamination with non‑identical analogs that would compromise synthetic reproducibility.
- [1] yybyy.com. phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate (CAS 651053-67-7). https://www.yybyy.com (accessed April 2026). View Source
